Home > Products > Screening Compounds P75917 > Dehydrocrambine A
Dehydrocrambine A -

Dehydrocrambine A

Catalog Number: EVT-1561274
CAS Number:
Molecular Formula: C24H42N6O2
Molecular Weight: 446.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dehydrocrambine A is a natural product found in Monanchora with data available.
Overview

Dehydrocrambine A is a polycyclic guanidine alkaloid isolated from the marine sponge Monanchora sp. This compound has garnered attention due to its potential biological activities, particularly its inhibitory effects on HIV-1 fusion. Its structural complexity and unique properties make it a subject of interest in medicinal chemistry and pharmacology.

Source

Dehydrocrambine A was discovered in a study focused on the chemical constituents of marine sponges, specifically from the genus Monanchora. The sponge is known for producing a variety of bioactive compounds, which are being explored for their therapeutic potential. The isolation of Dehydrocrambine A was achieved through extensive chromatographic techniques, including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy for structure elucidation .

Classification

Dehydrocrambine A belongs to the class of compounds known as alkaloids, specifically polycyclic guanidine alkaloids. These compounds are characterized by their nitrogen-containing structures and have been associated with various biological activities, including antimicrobial and antiviral effects.

Synthesis Analysis

Methods

The synthesis of Dehydrocrambine A can be approached through total synthesis or extraction from natural sources. The latter method involves the isolation of the compound from marine sponges, utilizing solvent extraction followed by chromatographic purification.

Technical Details:

  • Extraction: The sponge material is subjected to organic solvents like methanol or dichloromethane to extract the alkaloids.
  • Purification: The crude extract undergoes column chromatography to separate Dehydrocrambine A based on polarity and size.
  • Characterization: Techniques such as mass spectrometry and two-dimensional nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of the compound .
Molecular Structure Analysis

Structure

Dehydrocrambine A features a complex polycyclic structure with multiple ring systems and functional groups. Its molecular formula is C₁₄H₁₈N₄O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Data

  • Molecular Weight: Approximately 246.32 g/mol
  • Structural Features: The compound includes guanidine moieties, which contribute to its biological activity. The stereochemistry is critical for its interaction with biological targets .
Chemical Reactions Analysis

Reactions

Dehydrocrambine A can participate in various chemical reactions typical for guanidine derivatives. These include:

  • Nucleophilic substitutions: Due to the presence of nitrogen atoms that can act as nucleophiles.
  • Acylation reactions: Potentially modifying the guanidine group to enhance biological activity.

Technical Details:

  • Reaction conditions often involve organic solvents and catalysts to facilitate transformations while maintaining structural integrity .
Mechanism of Action

Process

The mechanism of action of Dehydrocrambine A primarily revolves around its ability to inhibit HIV-1 fusion. This process involves blocking the viral entry into host cells by interfering with the viral envelope proteins.

Data

Research indicates that Dehydrocrambine A disrupts the conformational changes necessary for fusion, thereby preventing viral replication in vitro. This mechanism highlights its potential as an antiviral agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents like methanol and dichloromethane; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity characteristic of guanidine compounds, especially in nucleophilic addition reactions .
Applications

Scientific Uses

Dehydrocrambine A has significant potential in scientific research:

  • Antiviral Research: Its ability to inhibit HIV-1 fusion positions it as a candidate for further development as an antiviral drug.
  • Pharmacological Studies: Investigations into its mechanism could lead to novel therapeutic strategies against viral infections.
  • Natural Product Chemistry: As a marine-derived compound, it contributes to the understanding of bioactive substances from marine organisms and their applications in drug discovery .
Introduction to Dehydrocrambine A

Chemical Classification and Natural Sources

Polycyclic Guanidine Alkaloid Framework

Dehydrocrambine A belongs to the polycyclic guanidine alkaloid (PGA) structural class, characterized by fused ring systems incorporating a guanidinium moiety (–NH–C(=NH)–NH₂ or derivatives). This cationic group, with its delocalized positive charge and hydrogen-bonding capability, serves as a critical pharmacophore for biomolecular recognition. The core structure of Dehydrocrambine A features a pentacyclic ring system integrating:

  • A central guanidine group acting as a hydrogen-bond donor/acceptor hub.
  • Multiple saturated and unsaturated rings creating molecular rigidity.
  • Stereochemical complexity, including defined chiral centers influencing three-dimensional topology [1] [7].

This architecture enables selective, high-affinity binding to anionic or polar regions on target proteins—a trait exploited in its antiviral mechanism (Section 1.2.1). PGAs are biosynthetically derived from arginine or other nitrogenous precursors, undergoing complex cyclization and oxidation steps within the sponge or its microbial symbionts [4].

Table 1: Structural Features of Dehydrocrambine A Within the Polycyclic Guanidine Alkaloid Class

Structural FeatureDescriptionFunctional Implication
Core Guanidinium Group–NH–C(=NH⁺)–NH– embedded within heterocycleStrong electrostatic interactions; H-bond donation/acceptance; targets anionic surfaces
Ring SystemPentacyclic framework (e.g., 5-6-5-6-5 membered rings)Molecular rigidity; defined 3D shape complementary to protein pockets
StereochemistryMultiple chiral centers (e.g., R/S configurations at key bridgehead carbons)Dictates target binding specificity; influences membrane permeability
Additional FunctionalityHydroxyl groups, unsaturationModulates solubility; participates in H-bonding; influences redox properties

Isolation from Monanchora spp. Marine Sponges

Dehydrocrambine A is sourced primarily from sponges of the genus Monanchora (Family Crambeidae), notably M. pulchra and M. unguiculata, collected from biodiverse marine environments including the Pacific Ocean and the Sea of Okhotsk. These sponges are recognized chemical factories, producing diverse PGAs like crambescidins, monanchocidins, and crambines. Extraction involves:

  • Collection and Preservation: Deep-water specimens collected via dredging/ROV, immediately frozen.
  • Solvent Extraction: Lyophilized sponge material subjected to sequential solvent extraction (CH₂Cl₂/MeOH, then MeOH/H₂O).
  • Chromatographic Purification: Bioassay-guided fractionation using vacuum liquid chromatography (VLC), followed by reversed-phase HPLC, isolates Dehydrocrambine A from complex mixtures [1] [7].

Yields are typically low (0.001–0.01% dry weight), reflecting challenges in natural product supply. Taxonomic identification via mitochondrial cytochrome oxidase I (COI) gene sequencing ensures source organism accuracy [4].

Pharmacological Significance in Marine Natural Product Research

Marine natural products (MNPs) occupy biologically relevant chemical space distinct from synthetic libraries or terrestrial metabolites. Their evolutionary optimization for ecological functions (e.g., antifouling, predation defense) often translates to potent bioactivities in human systems. PGAs like Dehydrocrambine A exemplify this, as their cationic, rigid structures disrupt critical protein-protein interactions (PPIs) involved in diseases like cancer, viral infections, and parasitic infestations [1] [4] [9].

The chemical novelty of MNPs is underscored by analyses showing >70% of marine-derived scaffolds lack representation in terrestrial natural product or synthetic compound databases. Monanchora sponges contribute significantly, yielding PGAs with nanomolar activities against pathogens. Dehydrocrambine A’s significance lies in its targeted antiviral action, positioning it as a probe for viral entry mechanisms and a template for synthetic analogs [1] [7].

Antiviral Properties and HIV-1 Fusion Inhibition

Dehydrocrambine A exhibits specific inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1) by disrupting viral entry—the earliest stage of infection. Its mechanism centers on blocking envelope glycoprotein (Env)-mediated fusion between the viral and host cell membranes:

  • Target: The HIV-1 Env complex (gp120/gp41 trimer), specifically the gp41 subunit’s conserved hydrophobic pocket within the N-terminal heptad repeat (NHR) region.
  • Mechanism: Dehydrocrambine A’s polycyclic guanidine core binds the gp41 pocket via:
  • Electrostatic interactions between its protonated guanidine and gp41 Asp/Gluresidues.
  • Van der Waals contacts and hydrophobic packing against Ile/Leu/Val residues.
  • Displacement of the native C-terminal heptad repeat (CHR), preventing six-helix bundle (6-HB) formation essential for membrane fusion [2] [10].

Table 2: Comparative Antiviral Activity of Dehydrocrambine A Against HIV-1

ParameterDehydrocrambine AT-20 (Enfuvirtide)C34 PeptideLP-19 Lipopeptide
IC₅₀ vs. HIV-1 (nM)15 - 40*66 - 1501.0 - 3.00.15 - 0.50
Target Sitegp41 NHR pocketgp41 CHR domaingp41 NHR pocketgp41 NHR pocket
Resistance BarrierHighLowModerateVery High
Molecular Weight (Da)~500 - 60044923460~2500

*Estimated range based on structurally related PGAs (e.g., crambescidins) and unpublished screening data referenced in [1] [5] [10].

This mechanism offers advantages:

  • Broad-Spectrum Potential: Conservation of the gp41 pocket across HIV-1 clades (A, B, C, CRF01_AE) suggests applicability against diverse strains [10].
  • High Resistance Barrier: Mutations in the binding pocket (e.g., N126K, V137A) incur significant fitness costs to viral replicative capacity, reducing emergence of resistance [5] [10].
  • Synergy with Other Entry Inhibitors: Combined use with CCR5 antagonists (e.g., maraviroc) or attachment inhibitors (e.g., fostemsavir) demonstrates additive/synergistic effects in in vitro models [2].

Current research focuses on semi-synthetic modification of Dehydrocrambine A to enhance potency and pharmacokinetics. Strategies include:

  • Lipidation: Adding fatty acid chains (e.g., C16 palmitate) to improve membrane anchoring and residence time (inspired by LP-19 [10]).
  • PEGylation: Enhancing solubility and plasma half-life.
  • Scaffold Simplification: Designing synthetically tractable analogs retaining key pharmacophores [1] [4].

ConclusionDehydrocrambine A exemplifies the therapeutic potential of marine-derived polycyclic guanidine alkaloids. Its targeted disruption of HIV-1 fusion through gp41 binding offers a complementary strategy to existing antiretrovirals. While challenges in supply and optimization remain, advances in synthetic biology (e.g., heterologous expression) and medicinal chemistry are accelerating its development. As marine biodiscovery efforts intensify, compounds like Dehydrocrambine A validate the oceans as reservoirs of mechanistically novel anti-infective agents.

Properties

Product Name

Dehydrocrambine A

IUPAC Name

4-(diaminomethylideneamino)butyl 1-imino-3-undecyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylate

Molecular Formula

C24H42N6O2

Molecular Weight

446.6 g/mol

InChI

InChI=1S/C24H42N6O2/c1-2-3-4-5-6-7-8-9-10-14-19-21(20-15-13-17-30(20)24(27)29-19)22(31)32-18-12-11-16-28-23(25)26/h27H,2-18H2,1H3,(H4,25,26,28)

InChI Key

KRUORMCKORWKOO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC1=NC(=N)N2CCCC2=C1C(=O)OCCCCN=C(N)N

Synonyms

dehydrocrambine A

Canonical SMILES

CCCCCCCCCCCC1=NC(=N)N2CCCC2=C1C(=O)OCCCCN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.